molecular formula C12H13NO2 B15068976 Methyl 3,3-dimethyl-3H-indole-2-carboxylate

Methyl 3,3-dimethyl-3H-indole-2-carboxylate

Cat. No.: B15068976
M. Wt: 203.24 g/mol
InChI Key: BDCVXWWWJQPXLQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 3,3-dimethyl-3H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-3H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid.

    Reduction: Hydrazine hydrate.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Dibromo derivatives.

    Reduction: Hydrazones.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-3H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dimethyl-3H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,3-dimethyl substitution enhances its stability and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3,3-dimethylindole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3

InChI Key

BDCVXWWWJQPXLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C(=O)OC)C

Origin of Product

United States

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